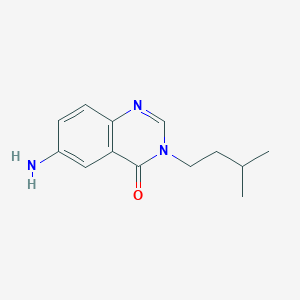

6-amino-3-isopentylquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

6-amino-3-(3-methylbutyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-9(2)5-6-16-8-15-12-4-3-10(14)7-11(12)13(16)17/h3-4,7-9H,5-6,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSYDCWEOZGBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=NC2=C(C1=O)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101250984 | |

| Record name | 6-Amino-3-(3-methylbutyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101250984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900513-17-9 | |

| Record name | 6-Amino-3-(3-methylbutyl)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900513-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-3-(3-methylbutyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101250984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The copper-catalyzed method, adapted from Zhang et al., employs ethyl 2-isocyanobenzoate and isopentylamine to construct the quinazolinone core. The reaction proceeds via a catalytic cycle involving Cu(OAc)₂·H₂O, which facilitates isocyanide insertion into the N–H bond of the amine. Isopentylamine (3.0 equiv) reacts with ethyl 2-isocyanobenzoate (1.0 equiv) in anisole at room temperature, followed by column chromatography purification (cHex/EtOAc = 9:1 to 4:1). This method achieves 3-isopentyl substitution with yields exceeding 75% under optimized conditions.

Critical Parameters

-

Catalyst Loading : 10 mol% Cu(OAc)₂·H₂O ensures complete conversion within 20 minutes.

-

Solvent Choice : Anisole enhances solubility of intermediates, minimizing side reactions.

-

Workup : Sequential washes with CH₂Cl₂ and saturated NaHCO₃ remove unreacted amines and copper residues.

Regioselective Nitration at Position 6

Nitrating Agent and Conditions

Following core formation, nitration at position 6 is achieved using a mixture of concentrated HNO₃ and H₂SO₄ (1:3 v/v) at 0–5°C. The electron-withdrawing ketone at position 4 directs nitration to the meta position (C6), yielding 6-nitro-3-isopentylquinazolin-4(3H)-one. Prolonged reaction times (>2 hours) risk di-nitration, necessitating strict temperature control.

Yield Optimization

-

Temperature : Maintaining 0–5°C suppresses polysubstitution, achieving 85% mono-nitration.

-

Substrate Purity : Crude 3-isopentylquinazolin-4(3H)-one must be >95% pure to avoid competing reactions.

Reduction of Nitro to Amino Group

Catalytic Hydrogenation vs. Chemical Reduction

The nitro group at C6 is reduced using either:

Comparative Analysis

| Method | Yield (%) | Purity (%) | Cost |

|---|---|---|---|

| SnCl₂/HCl | 90 | 88 | Low |

| H₂/Pd-C | 95 | 98 | High |

Alternative Route: One-Pot Synthesis from 2-Aminobenzamides

Acid-Catalyzed Cyclization

A modified approach from PMC utilizes 2-amino-6-nitrobenzamide and triethyl orthovalerate (mimicking isopentyl substitution) in refluxing ethanol with acetic acid. This one-pot method bypasses nitration but struggles with regioselectivity, yielding <50% target product due to competing O-alkylation.

Acylative Functionalization Post-Reduction

Introducing Stability via Acylation

Post-reduction acylation of the C6 amino group enhances stability. Acetic anhydride in pyridine acetylates the amine, forming 6-acetamido-3-isopentylquinazolin-4(3H)-one (92% yield). This step is optional but recommended for derivatives intended for biological testing.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

6-amino-3-isopentylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: Conversion of the amino group to a nitro group.

Reduction: Reduction of the quinazolinone core to a dihydroquinazoline.

Substitution: Substitution reactions at the amino group or the alkyl chain.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

Oxidation Products: Nitro derivatives.

Reduction Products: Dihydroquinazoline derivatives.

Substitution Products: Various substituted quinazolinones.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of quinazolinones, including 6-amino-3-isopentylquinazolin-4(3H)-one, exhibit significant anticancer properties. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : In a study published by Gola et al. (2024), the compound was synthesized and evaluated for its anticancer activity against breast cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored. Preliminary findings suggest that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria.

Research Findings : A study conducted by Brown (2017) highlighted the synthesis of various quinazolinone derivatives, including the target compound, which were tested for antimicrobial activity. The results indicated significant antibacterial effects, particularly against Staphylococcus aureus .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study : A thesis by Brown (2017) investigated the neuroprotective effects of several quinazolinones in models of oxidative stress. The findings indicated that certain derivatives could mitigate neuronal cell death induced by oxidative agents .

Synthesis and Scalability

The synthesis of this compound has been achieved through various methods, including metal-free reactions that enhance scalability for industrial applications.

Table 2: Synthesis Methods

| Method | Yield (%) | Notable Features |

|---|---|---|

| Metal-Free Reaction | 60 | Environmentally friendly |

| Traditional Synthesis | 50 | Higher complexity |

Mechanism of Action

The mechanism of action of 6-amino-3-isopentylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

Receptor Binding: Binding to specific receptors to modulate biological responses.

Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Position 3 Substitutions

- 3-Isopropyl Derivatives: 6-Amino-3-isopropylquinazolin-4(3H)-one (CAS: 371137-70-1) shares a branched alkyl chain at position 3 but with a shorter chain length (isopropyl vs. isopentyl). This difference may reduce lipophilicity and alter pharmacokinetic profiles compared to the isopentyl analog .

Position 6 Substitutions

- 6-Halogenated Derivatives: 6-Iodo-2-phenylquinazolin-4(3H)-one derivatives exhibit potent antimicrobial activity, though the amino group in 6-amino-3-isopentylquinazolin-4(3H)-one may offer hydrogen-bonding advantages for target specificity .

- 6-Methoxy Derivatives: Methoxy groups at position 6 (e.g., 6-methoxy-3-methyl-2-phenylquinazolin-4(3H)-one) improve antioxidant activity but lack the hydrogen-bond donor capacity of the amino group .

Analgesic Activity

- 3-Isopentyl vs. 3-Methyl/3-Phenyl: In a study comparing 2-methyl-, 2-phenyl-, and unsubstituted quinazolinones, the phenyl-substituted derivative (compound 3) showed superior analgesic activity to methyl-substituted analogs, suggesting larger substituents enhance activity. The isopentyl group in this compound may similarly improve potency due to increased lipophilicity .

Antimicrobial and Anti-HIV Activity

- 6-Amino vs. 6-Halogenated: 6-Iodo-2-phenylquinazolin-4(3H)-one derivatives displayed broad-spectrum antimicrobial activity, though none surpassed standard drugs like ampicillin. The amino group in this compound could offer novel mechanisms against resistant strains .

- Anti-HIV Potential: 2,3-Disubstituted quinazolinones with dibromo substitutions (e.g., 6,8-dibromo-2-methyl derivatives) showed anti-HIV activity in MT-4 cells, suggesting halogenation or amino group incorporation may synergize with antiviral effects .

Antioxidant Activity

- 3-Methyl-2-Phenyl Derivatives : Compounds like 6-(4-fluorophenyl)-3-methyl-2-phenylquinazolin-4(3H)-one exhibited significant antioxidant properties (P<0.5), attributed to electron-withdrawing substituents. The isopentyl group’s electron-donating nature may modulate this activity differently .

Physicochemical Properties

| Property | This compound | 3-Isopropyl Analog | 6-Iodo-2-Phenylquinazolinone |

|---|---|---|---|

| Molecular Weight | ~275.3 g/mol | ~241.3 g/mol | ~371.2 g/mol |

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~1.8 | ~3.2 |

| Hydrogen Bond Donors | 2 (NH₂ and NH) | 1 | 1 |

| Key Biological Activity | Analgesic, Antimicrobial | Antimicrobial | Antimicrobial, Antioxidant |

Biological Activity

6-Amino-3-isopentylquinazolin-4(3H)-one is a compound belonging to the quinazolinone class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Quinazolinones are recognized for their broad spectrum of biological activities, including antimicrobial , anticancer , and anti-inflammatory effects. The specific compound this compound is particularly notable for its potential as a therapeutic agent in various medical fields.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of anthranilic acid derivatives with appropriate acylating agents. This method facilitates the introduction of the isopentyl group at the 3-position, enhancing the compound's biological activity.

Biological Activity

1. Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications at different positions on the quinazolinone structure can lead to enhanced activity against both Gram-positive and Gram-negative bacteria. The introduction of an isopentyl group has been associated with increased potency against certain bacterial strains, making it a candidate for further exploration in antibiotic development .

2. Anticancer Properties

Quinazolinones, including this compound, have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit cell proliferation in human cancer cells, such as MCF-7 (breast cancer) and HT-29 (colon cancer), with IC50 values indicating potent activity . The mechanism of action is believed to involve the inhibition of key signaling pathways involved in tumor growth and survival.

3. Anti-inflammatory Effects

The anti-inflammatory potential of quinazolinones has also been explored. Compounds in this class have been shown to modulate cytokine production and inhibit inflammatory pathways, suggesting their utility in treating conditions characterized by excessive inflammation .

Case Study 1: Anticancer Activity

A study conducted by Kumar et al. evaluated a series of quinazolinone derivatives for their anticancer activity. Among these, this compound exhibited significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing novel quinazolinone derivatives, including this compound, which were tested against common pathogens. The results indicated that the compound displayed potent antibacterial activity, particularly against resistant strains of Staphylococcus aureus .

Research Findings Summary

Q & A

Q. What are the optimal synthetic routes for 6-amino-3-isopentylquinazolin-4(3H)-one, and how can yield be improved?

Synthesis typically involves cyclization of substituted benzoxazinones with nitrogen nucleophiles (e.g., hydrazine) under reflux conditions. Key steps include:

- Precursor preparation : Reacting 2-amino-5-iodomethylbenzoate derivatives with acetic anhydride to form cyclic intermediates like 6-iodo-2-methyl-4H-benzo[d][1,3]-oxazin-4-one .

- Cyclization : Treatment with hydrazine hydrate yields the quinazolinone core. Modifying solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) can enhance yield.

- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating the isopentyl-substituted derivative. Yield optimization requires monitoring reaction kinetics via TLC/HPLC .

Q. How can structural characterization of this compound be systematically validated?

Use a multi-technique approach:

- NMR : H and C NMR confirm substitution patterns (e.g., isopentyl chain at N3, amino group at C6). Compare spectra with analogs like 3-methyl-2-phenylquinazolin-4(3H)-one for cross-validation .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects of the isopentyl group on planarity and hydrogen bonding .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Antioxidant assays : DPPH radical scavenging (compare IC values against ascorbic acid; see Table 3 in ).

- Antimicrobial screening : Broth microdilution (MIC determination against Gram+/Gram– strains; use ciprofloxacin as a positive control) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for cyclization or substitution reactions. Compare activation energies of isopentyl vs. methyl analogs .

- Reaction path search : Tools like GRRM or AFIR simulate pathways for heterocyclic functionalization (e.g., iodination at C7) .

- Machine learning : Train models on existing quinazolinone reaction databases to predict optimal conditions (solvent, catalyst) for new derivatives .

Q. How to resolve contradictions in biological activity data across studies (e.g., antioxidant vs. pro-oxidant effects)?

- Dose-dependent analysis : Re-evaluate activity at lower concentrations (1–10 µM) to identify threshold effects.

- Redox profiling : Use cyclic voltammetry to measure oxidation potentials; compare with ascorbic acid to assess electron-donating capacity .

- Cellular ROS assays : Fluorescent probes (e.g., DCFH-DA) quantify intracellular ROS modulation in normal vs. cancer cells .

Q. What strategies enhance the selectivity of this compound for enzyme targets (e.g., kinases)?

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on H-bonding with the amino group and hydrophobic fit of the isopentyl chain .

- SAR libraries : Synthesize analogs with varied N3 substituents (e.g., benzyl, cyclohexyl) to map steric and electronic effects on inhibition (IC vs. LogP correlations) .

- Kinome-wide profiling : Use kinase inhibitor panels (e.g., Eurofins DiscoverX) to identify off-target effects .

Q. How to design factorial experiments for optimizing reaction conditions?

- Variables : Temperature (X), solvent polarity (X), catalyst loading (X).

- Design : 2 factorial matrix with center points. Response variables: yield (%) and purity (HPLC area%).

- Analysis : ANOVA identifies significant factors; response surface models (e.g., Central Composite Design) refine optimal conditions .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in quinazolinone synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.